m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol
Overview
Description
m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol is a phenol derivative with a unique structure that includes a tetrazole ring and a methylthio group
Scientific Research Applications
Synthesis and Photo-Physical Characteristics
A study by Padalkar et al. (2011) focused on the synthesis and characterization of novel fluorescent compounds derived from benzimidazole, benzoxazole, and benzothiazole, showcasing their excited state intra-molecular proton transfer pathway, dual emission characteristics, and thermal stability. Such compounds, including derivatives of phenol, have potential applications in fluorescent materials and sensors due to their stability and photo-physical properties (Padalkar et al., 2011).
Structural Analysis and Bioassay Studies
Research by Al-Hourani et al. (2020) detailed the synthesis, crystal structure analysis using X-ray crystallography, and bioassay studies of tetrazole compounds. These studies contribute to the understanding of molecular interactions and structural characteristics of tetrazole derivatives, which could be important for designing materials with specific biological or chemical properties (Al-Hourani et al., 2020).
Antibacterial Properties
Kakanejadifard et al. (2013) synthesized Schiff base compounds with antibacterial activities against gram-positive and gram-negative bacteria. These findings highlight the potential of phenol derivatives in developing new antibacterial agents and materials with antimicrobial properties (Kakanejadifard et al., 2013).
Antitubercular Agents
A study by Ramprasad et al. (2015) designed phenothiazine and thiadiazole hybrid derivatives that showed significant inhibition activity against Mycobacterium tuberculosis. This research demonstrates the potential of integrating phenol derivatives into compounds for treating tuberculosis and other microbial infections (Ramprasad et al., 2015).
Mechanism of Action
The exact mechanism of action of “3-[5-(methylthio)-1H-tetrazol-1-yl]phenol” is not clear from the available information. However, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
The safety data sheet for a similar compound, 3-Amino-5-methylthio-1H-1,2,4-triazole, indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is recommended to wash hands and face thoroughly after handling and not to eat, drink or smoke when using this product .
Future Directions
The future directions for “3-[5-(methylthio)-1H-tetrazol-1-yl]phenol” could involve further exploration of its potential medicinal applications. For instance, tetrazole derivatives have been reported to have a broad spectrum of biological activities such as anticancer, immunosuppressive, antifungal, antibacterial, antiproliferative, and analgesic activity . Therefore, further research could focus on developing new anticancer agents and effective therapies for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol typically involves the introduction of the tetrazole ring and the methylthio group onto a phenol backbone. One common method involves the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the tetrazole ring, followed by methylation to introduce the methylthio group .
Properties
IUPAC Name |
3-(5-methylsulfanyltetrazol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-14-8-9-10-11-12(8)6-3-2-4-7(13)5-6/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACHDMAEKVFSIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241028 | |
Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94201-88-4 | |
Record name | 3-[5-(Methylthio)-1H-tetrazol-1-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94201-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-[5-(methylthio)-1H-tetrazol-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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